
Olmesartan monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmesartan monohydrate is a pharmaceutical compound belonging to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the management of hypertension (high blood pressure) by preventing the binding of angiotensin II to its receptor, thereby reducing vasoconstriction and aldosterone secretion . This compound is known for its high efficacy and is marketed under various brand names, including Benicar and Olmetec .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of olmesartan monohydrate involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of batch and continuous processes to ensure high yield and purity. The process involves the use of advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Olmesartan monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions are used to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Aplicaciones Científicas De Investigación
Olmesartan monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ARBs and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its role in managing hypertension and its potential benefits in treating other cardiovascular diseases.
Industry: Used in the formulation of various pharmaceutical products
Mecanismo De Acción
Olmesartan monohydrate exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of the AT1 receptor leads to vasodilation, reduced blood pressure, and decreased aldosterone levels .
Comparación Con Compuestos Similares
Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
Uniqueness
Olmesartan monohydrate is unique due to its high binding affinity for the AT1 receptor and its long-lasting effects. Compared to other ARBs, it has a more potent and sustained antihypertensive effect, making it a preferred choice for many patients .
Propiedades
Número CAS |
913529-31-4 |
|---|---|
Fórmula molecular |
C24H28N6O4 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2 |
Clave InChI |
CBVAUXGQUBKMCU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



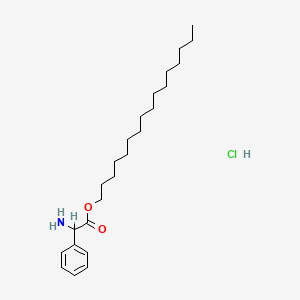
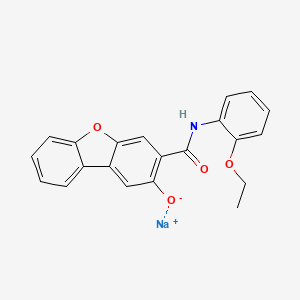
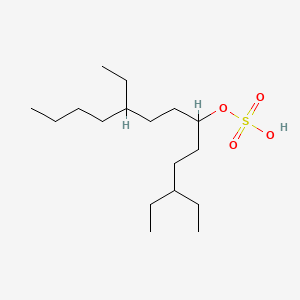
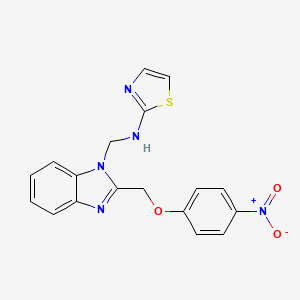
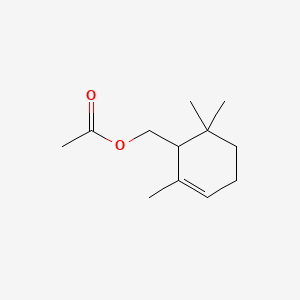
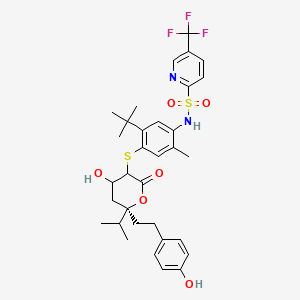
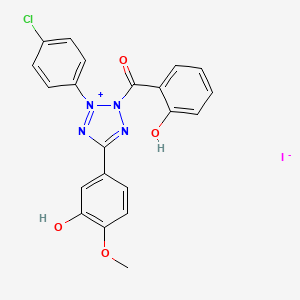


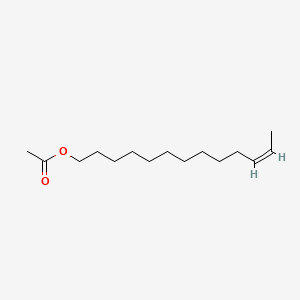
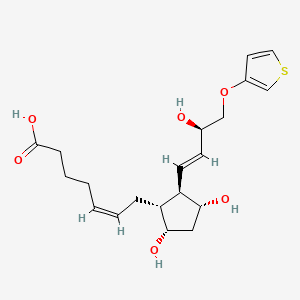
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)

